

Saxitoxin Dihydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: **Saxitoxin dihydrochloride**

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An in-depth exploration of the chemical properties, mechanism of action, and analytical methodologies for a potent neurotoxin.

This technical guide provides a comprehensive overview of **saxitoxin dihydrochloride**, a potent neurotoxin of significant interest to researchers, scientists, and drug development professionals. The document details its chemical and physical properties, elucidates its mechanism of action on voltage-gated sodium channels, and outlines key experimental protocols for its detection and quantification.

Chemical and Physical Properties

Saxitoxin dihydrochloride is the salt form of saxitoxin, a neurotoxin produced by certain species of marine dinoflagellates and freshwater cyanobacteria.^{[1][2]} It is a white, hygroscopic solid that is highly soluble in water.^[1] The following tables summarize the key chemical identifiers and physicochemical properties of **saxitoxin dihydrochloride**.

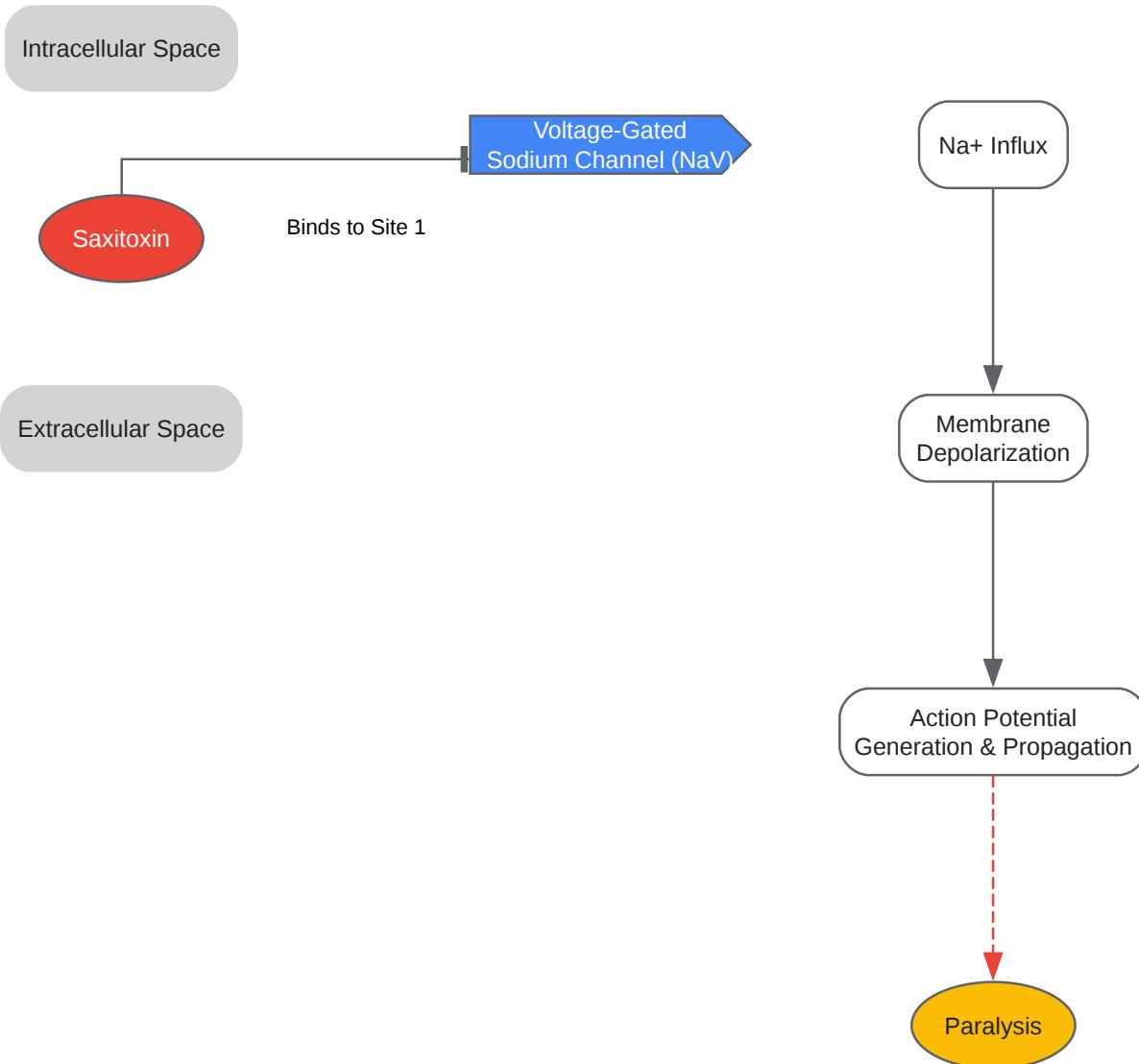
Identifier	Value	Source
CAS Number	35554-08-6	[2] [3] [4] [5]
Molecular Formula	C ₁₀ H ₁₉ Cl ₂ N ₇ O ₄	[1] [2] [6]
IUPAC Name	[(3aS,4R,10aS)-2,6-diamino-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate;dihydrochloride	[1]
Synonyms	STX dihydrochloride, Saxitoxin HCl	[1] [5]

Property	Value	Source
Molecular Weight	372.21 g/mol	[1] [2] [4] [7]
Appearance	White hygroscopic solid	[1]
Melting Point	Data not readily available (decomposes)	
Solubility	Very soluble in water and methanol; sparingly soluble in ethanol and glacial acetic acid.	[1]
Stability	Relatively heat-stable. Good stability in acidic to neutral aqueous solutions. Unstable in alkaline solutions. [1] [8]	
Optical Rotation	+130° at 25°C/D	[1]
pKa	8.24, 11.60	[1]

Mechanism of Action: Voltage-Gated Sodium Channel Blockade

Saxitoxin exerts its potent neurotoxic effects by selectively targeting and blocking voltage-gated sodium channels (NaV channels) in neurons and muscle cells.[2][9] These channels are integral membrane proteins responsible for the rapid influx of sodium ions that underlies the rising phase of an action potential.

Saxitoxin binds with high affinity to a specific receptor site, known as neurotoxin receptor site 1, located on the extracellular side of the α -subunit of the NaV channel.[1] This binding physically occludes the ion-conducting pore, thereby preventing the passage of sodium ions into the cell. The inhibition of sodium influx prevents the depolarization of the cell membrane, which is necessary for the generation and propagation of action potentials.[2] This disruption of nerve and muscle cell excitability leads to the clinical manifestation of paralytic shellfish poisoning (PSP), characterized by flaccid paralysis and, in severe cases, respiratory failure and death.[2]



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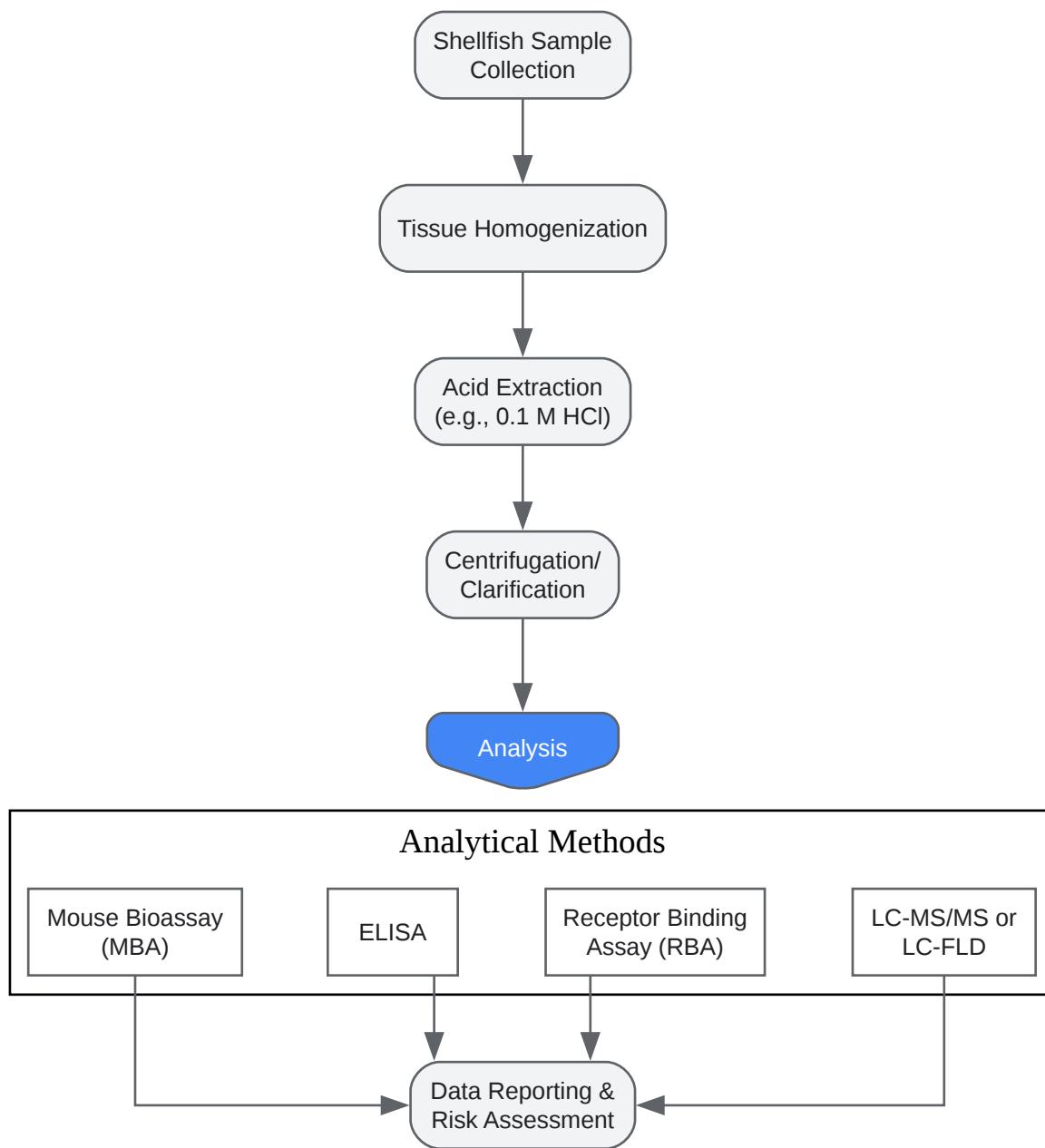
Mechanism of saxitoxin's blockade of voltage-gated sodium channels.

Experimental Protocols

Several analytical methods are employed for the detection and quantification of saxitoxin and its analogs, collectively known as paralytic shellfish toxins (PSTs). The choice of method often depends on the sample matrix, required sensitivity, and regulatory context.

General Workflow for Paralytic Shellfish Poisoning (PSP) Toxin Testing

The testing of shellfish for PSP toxins is a critical public health measure. The following diagram illustrates a typical workflow from sample collection to analysis.



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A generalized workflow for the testing of paralytic shellfish toxins.

Mouse Bioassay (MBA)

The mouse bioassay has historically been the official method for the regulatory monitoring of PSTs.[10][11]

Principle: The assay is based on the dose-dependent time to death of mice following intraperitoneal injection of a shellfish extract. The toxicity is quantified in Mouse Units (MU), where one MU is defined as the amount of toxin that will kill a 20 g mouse in 15 minutes.

Methodology:

- **Extraction:** A known weight of homogenized shellfish tissue is extracted with acidified water (e.g., 0.1 M HCl).
- **Injection:** A standardized volume (typically 1 mL) of the clarified extract is injected intraperitoneally into laboratory mice of a specific strain and weight range (e.g., 19-21 g).[10]
- **Observation:** The mice are observed for symptoms of PSP (e.g., paralysis, gasping) and the time from injection to the last gasp is recorded.
- **Calculation:** The time to death is used to determine the number of MUs in the injected dose, which is then converted to micrograms of saxitoxin equivalents per 100 g of shellfish tissue using a conversion factor.

Due to ethical considerations and inherent variability, there is a global effort to replace the mouse bioassay with alternative methods.[12][13]

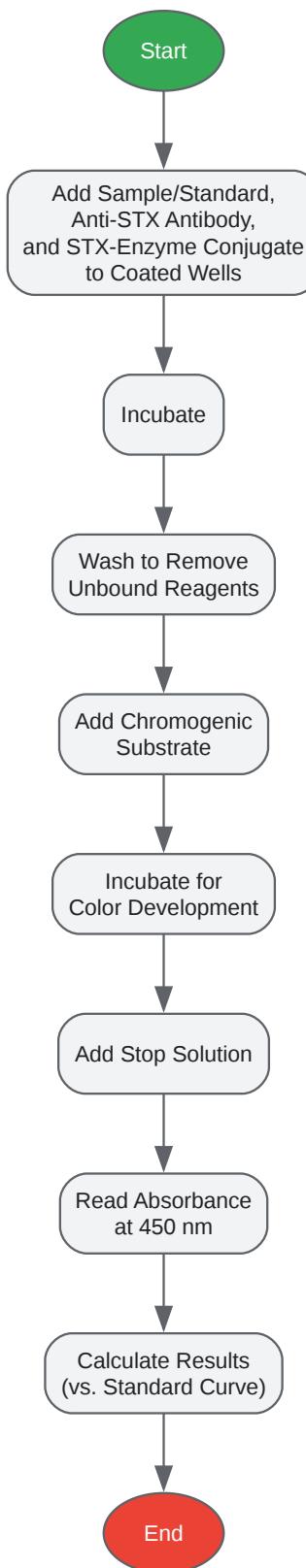
Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a rapid and sensitive immunological method suitable for screening a large number of samples for the presence of saxitoxin.

Principle: A competitive ELISA format is typically used. In this assay, saxitoxin in the sample competes with a known amount of enzyme-labeled saxitoxin for binding to a limited number of anti-saxitoxin antibody binding sites. The amount of bound enzyme conjugate is inversely proportional to the concentration of saxitoxin in the sample.

Methodology:

- Coating: Microtiter plate wells are coated with a secondary antibody (e.g., anti-rabbit IgG).
- Competition: The shellfish extract (sample or standard), a primary anti-saxitoxin antibody, and an enzyme-conjugated saxitoxin are added to the wells and incubated.
- Washing: Unbound reagents are removed by washing the plate.
- Substrate Addition: A chromogenic substrate is added, which is converted by the bound enzyme to produce a colored product.
- Detection: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the saxitoxin concentration in the sample.[\[14\]](#)
- Quantification: A standard curve is generated using known concentrations of saxitoxin, and the concentration in the samples is determined by interpolation from this curve.



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A simplified workflow for a competitive ELISA for saxitoxin detection.

Liquid Chromatography-Based Methods

High-performance liquid chromatography (HPLC) with fluorescence detection (FLD) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are highly specific and sensitive instrumental methods that can separate and quantify individual PST analogs.[15][16] These methods are increasingly being adopted as official regulatory methods.

Principle:

- LC-FLD: PSTs are separated by HPLC and then oxidized post-column to form fluorescent derivatives, which are detected by a fluorescence detector.
- LC-MS/MS: PSTs are separated by LC and then detected by a mass spectrometer, which provides high selectivity and sensitivity based on the mass-to-charge ratio of the toxin molecules and their fragments.

Methodology (General):

- Extraction and Clean-up: Shellfish tissues are extracted, and the extracts are subjected to a clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.
- Chromatographic Separation: The cleaned-up extract is injected into an LC system where the different PST analogs are separated on a chromatographic column (e.g., a hydrophilic interaction liquid chromatography (HILIC) column).[17][18]
- Detection: The separated toxins are detected by either FLD (after post-column oxidation) or MS/MS.
- Quantification: The concentration of each toxin is determined by comparing its peak area to that of a certified reference standard.

These instrumental methods provide a detailed toxin profile, which is crucial for accurate risk assessment, as the toxicity of different PST analogs can vary significantly.

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